molecular formula C25H24ClN3O2S B5030903 N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-chlorobenzamide

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-chlorobenzamide

Cat. No.: B5030903
M. Wt: 466.0 g/mol
InChI Key: AQUDGLDQUQXTEA-UHFFFAOYSA-N
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Description

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a carbamothioyl group, and a chlorobenzamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-tert-butylbenzoyl chloride: This intermediate is synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.

    Formation of 4-tert-butylbenzoyl isothiocyanate: The 4-tert-butylbenzoyl chloride is then reacted with potassium thiocyanate in anhydrous acetone to form the isothiocyanate derivative.

    Coupling with 4-aminophenylcarbamothioyl chloride: The 4-tert-butylbenzoyl isothiocyanate is reacted with 4-aminophenylcarbamothioyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-chlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-chlorobenzamide can be compared with similar compounds such as:

    N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-methyl-3-nitrobenzamide: Similar structure but with a nitro group instead of a chloro group, leading to different reactivity and applications.

    N-tert-butyl-4-{[(4-butylphenyl)carbamothioyl]amino}benzenesulfonamide: Contains a sulfonamide group, which imparts different chemical properties and biological activities.

Properties

IUPAC Name

N-[[4-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-25(2,3)17-10-8-16(9-11-17)22(30)27-18-12-14-19(15-13-18)28-24(32)29-23(31)20-6-4-5-7-21(20)26/h4-15H,1-3H3,(H,27,30)(H2,28,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUDGLDQUQXTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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